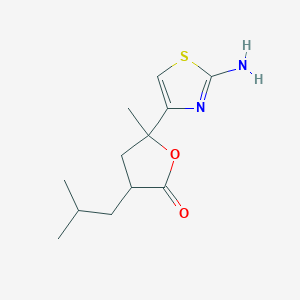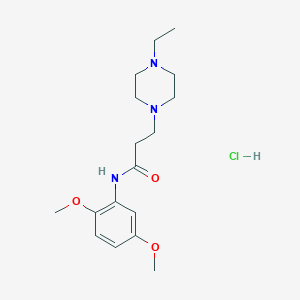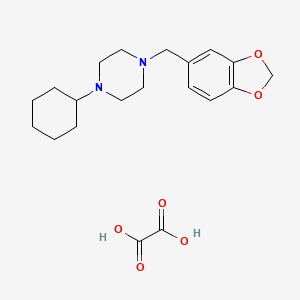
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone
Übersicht
Beschreibung
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone, also known as AMBF, is a heterocyclic compound that has shown potential in various scientific research applications. The compound's unique structure and properties make it an interesting subject for further study.
Wirkmechanismus
The exact mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone is not fully understood. However, studies have shown that the compound works by inhibiting various enzymes and signaling pathways in the body. For example, 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, inhibit tumor growth, and prevent the formation of blood clots. 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has also been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its properties can be easily modified by making changes to its chemical structure. However, there are also some limitations to using 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone in lab experiments. The compound is not very water-soluble, which can make it difficult to study its effects in aqueous environments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone. One area of interest is the development of new synthetic methods for the compound that are more efficient and yield higher amounts of the desired product. Another area of interest is the study of 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone's effects on different types of cancer and its potential use in combination with other cancer drugs. Additionally, further research is needed to understand the compound's mechanism of action and its potential use in the treatment of neurodegenerative diseases. Overall, 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone is a promising compound with many potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has been studied for its potential use as a drug in the treatment of various diseases. Studies have shown that 5-(2-amino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone has anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-(2-methylpropyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-7(2)4-8-5-12(3,16-10(8)15)9-6-17-11(13)14-9/h6-8H,4-5H2,1-3H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWFPSZNRQZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(OC1=O)(C)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-(2-methylpropyl)dihydrofuran-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939667.png)

![methyl 4-[3-(4-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzoate](/img/structure/B3939676.png)


![4-(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B3939706.png)
![6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939707.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939718.png)
![4-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939727.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939734.png)
![2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939736.png)

![4-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3939740.png)